molecular formula C20H22N4OS B2770473 N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 2034327-21-2

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2770473
CAS No.: 2034327-21-2
M. Wt: 366.48
InChI Key: FTCIYFVDKIBQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H22N4OS and its molecular weight is 366.48. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

The compound is involved in the synthesis of a wide range of heterocyclic derivatives, such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These syntheses are crucial for developing pharmaceuticals and materials with novel properties. For instance, the reactivity of thiophenylhydrazonoacetates towards nitrogen nucleophiles has been explored to yield these derivatives, highlighting the compound's versatility in heterocyclic synthesis (Mohareb et al., 2004).

Antitumor Evaluations

Significantly, this compound and its derivatives have been evaluated for their antitumor properties. The synthesis of thiophene, thieno[2,3-b]pyridine, and thiazole derivatives, followed by their assessment against various human tumor cell lines, showcases the potential pharmaceutical applications of these compounds. Some derivatives exhibited higher inhibitory effects toward tumor cell lines than the reference drug, doxorubicin, suggesting their promise in cancer therapy (Mohareb, Abdallah, & Abdelaziz, 2013).

Antimicrobial Activities

Another critical area of research is the antimicrobial activities of these compounds. Syntheses leading to novel thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives have been explored for their antimicrobial properties. This research underscores the potential of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Molecular Modeling and Drug Design

The compound's role extends to molecular modeling and drug design, where its derivatives are studied for interaction with biological targets. For instance, thiazole-aminopiperidine hybrid analogues were synthesized for their inhibitory activity against Mycobacterium tuberculosis, demonstrating the compound's relevance in addressing global health challenges such as tuberculosis (Jeankumar et al., 2013).

Properties

IUPAC Name

N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c25-20(17-8-14-26-15-17)24(18-3-1-2-4-18)13-12-23-11-7-19(22-23)16-5-9-21-10-6-16/h5-11,14-15,18H,1-4,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCIYFVDKIBQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.